molecular formula C39H36F3N5O3 B455497 [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B455497
M. Wt: 679.7g/mol
InChI Key: JEZMFGCGWGJIAO-VFCFBJKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and catalytic processes .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The presence of methoxy groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.

    Addition: The double bonds in the benzylidene moiety can participate in addition reactions with reagents like hydrogen or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other substituents play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .

Comparison with Similar Compounds

When compared to similar compounds, [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C39H36F3N5O3

Molecular Weight

679.7g/mol

IUPAC Name

[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C39H36F3N5O3/c1-23(2)25-10-12-26(13-11-25)32-21-34(39(40,41)42)46-35(43-32)22-33(44-46)38(48)47-37(27-14-18-30(50-4)19-15-27)31-7-5-6-28(36(31)45-47)20-24-8-16-29(49-3)17-9-24/h8-23,31,37H,5-7H2,1-4H3/b28-20+

InChI Key

JEZMFGCGWGJIAO-VFCFBJKWSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCC/C(=C\C6=CC=C(C=C6)OC)/C5=N4)C7=CC=C(C=C7)OC

SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)OC)C5=N4)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)OC)C5=N4)C7=CC=C(C=C7)OC

Origin of Product

United States

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